

Technical Support Center: F129L Mutation and Reduced Sensitivity to QoI Fungicides

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Compound of Interest

Compound Name: *Orysastrobin*

Cat. No.: *B033976*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the F129L mutation in the cytochrome b gene and its impact on the sensitivity of various fungi to Quinone outside Inhibitor (QoI) fungicides.

Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during experiments related to the F129L mutation and QoI fungicide sensitivity.

Frequently Asked Questions (FAQs)

- Q1: What is the F129L mutation and why is it significant? A1: The F129L mutation is a specific point mutation in the cytochrome b gene (CYTB), a key component of the mitochondrial respiratory chain in fungi. This mutation results in an amino acid substitution from phenylalanine (F) to leucine (L) at position 129 of the cytochrome b protein. This alteration reduces the binding affinity of Quinone outside Inhibitor (QoI) fungicides to their target site, leading to decreased sensitivity or resistance of the fungus to this class of fungicides.
- Q2: How does the F129L mutation affect the efficacy of QoI fungicides? A2: The F129L mutation confers a moderate or partial resistance to QoI fungicides.^[1] This means that while the fungicides may still have some effect, a higher concentration is required to achieve the same level of fungal inhibition compared to the wild-type (non-mutated) strains. The level of

resistance can vary depending on the specific fungal species and the particular QoI fungicide being used. In field applications, this can translate to reduced disease control.[\[2\]](#)

- Q3: Which fungal species are known to carry the F129L mutation? A3: The F129L mutation has been identified in a variety of plant pathogenic fungi, including *Pyrenophora teres* (causal agent of net blotch in barley), *Alternaria solani* (causal agent of early blight in potato and tomato), *Rhizoctonia solani* (causal agent of sheath blight in rice), and *Phakopsora pachyrhizi* (causal agent of Asian soybean rust).[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Q4: Is the F129L mutation the only mutation conferring resistance to QoI fungicides? A4: No, the G143A mutation is another well-characterized mutation in the cytochrome b gene that also confers resistance to QoI fungicides.[\[2\]](#) The G143A mutation generally leads to a much higher level of resistance (often complete resistance) compared to the moderate resistance conferred by the F129L mutation.[\[1\]](#) Another mutation, G137R, has also been reported but is less common.[\[1\]](#)
- Q5: My QoI fungicide treatment is failing in the field. Could the F129L mutation be the cause? A5: It is possible. Reduced efficacy of QoI fungicides in the field can be an indicator of the presence of resistant strains within the fungal population. To confirm this, it is recommended to collect fungal isolates from the affected area and perform molecular testing to detect the F129L mutation and/or in vitro sensitivity assays to determine the EC50 values for relevant QoI fungicides.
- Q6: I am not getting a PCR product when trying to amplify the cytochrome b gene. What could be the problem? A6: Several factors could lead to PCR failure. First, ensure the quality and quantity of your extracted fungal DNA are adequate. Fungal DNA extraction can be challenging due to the robust cell wall; using a protocol specifically designed for fungi is crucial. Second, verify your PCR primers are correctly designed to amplify the target region of the cytochrome b gene in your specific fungal species. Finally, optimize your PCR conditions, including annealing temperature and extension time.
- Q7: My sequencing results for the cytochrome b gene are unclear around codon 129. What should I do? A7: Poor quality sequencing data can be due to several reasons, including insufficient template DNA, PCR inhibitors, or issues with the sequencing reaction itself. It is advisable to re-purify your PCR product and repeat the sequencing reaction. If the issue persists, consider designing a new set of sequencing primers closer to the region of interest.

- Q8: I am observing high variability in my in vitro fungicide sensitivity assays. How can I improve consistency? A8: Consistency in in vitro assays depends on meticulous technique. Ensure you are using a standardized inoculum (e.g., a specific concentration of conidia). The growth medium, incubation temperature, and duration should be kept constant across all experiments. When preparing fungicide stock solutions and dilutions, use precise measurements. Including both a known sensitive (wild-type) and a known resistant (F129L mutant) control in each assay can help to validate your results.

Quantitative Data Summary

The following table summarizes the 50% effective concentration (EC50) values of various QoI fungicides against wild-type (WT) and F129L mutant strains of different fungal species. EC50 is the concentration of a fungicide that inhibits 50% of the fungal growth or spore germination. An increase in the EC50 value for the F129L mutant compared to the wild-type indicates reduced sensitivity.

Fungal Species	Fungicide	Genotype	EC50 (µg/mL)	Fold Resistance (FR)	Reference
Alternaria solani	Azoxystrobin	Wild-Type	0.020 - 0.051	-	[6]
F129L	0.108 - 1.656	~5-32	[7]		
Pyraclostrobin	Wild-Type	~0.05	-	[7]	
F129L	~0.12	~2.4	[7]		
Pyrenophora teres	Azoxystrobin	Wild-Type	~0.01	-	[8]
F129L	0.012 - 0.088	~1.2-8.8	[8]		
Pyraclostrobin	Wild-Type	~0.004	-	[8]	
F129L	0.01 - >1	>2.5	[8]		
Trifloxystrobin	Wild-Type	< 1.1	-	[9]	
F129L	1.37 - 6.27	>1.2-5.7	[9]		

Note: EC50 values can vary depending on the specific isolates tested and the experimental conditions. Fold Resistance (FR) is calculated as EC50 (F129L) / EC50 (Wild-Type).

Experimental Protocols

This section provides detailed methodologies for key experiments related to the F129L mutation and QoI fungicide sensitivity.

1. Fungal DNA Extraction

This protocol is a general method for extracting DNA from filamentous fungi suitable for PCR applications.

- Materials:
 - Fungal mycelium
 - Lysis buffer (400 mM Tris-HCl pH 8.0, 60 mM EDTA pH 8.0, 150 mM NaCl, 1% SDS)
 - Potassium acetate solution (5 M)
 - Isopropanol
 - 70% Ethanol
 - TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
 - Sterile microcentrifuge tubes
 - Sterile toothpicks or micropestles
 - Microcentrifuge
- Procedure:
 - Grow the fungal isolate on a suitable agar medium.
 - Scrape a small amount of mycelium using a sterile toothpick or micropestle and transfer it to a 1.5 mL microcentrifuge tube.
 - Add 500 μ L of lysis buffer to the tube and disrupt the mycelia by grinding with the micropestle or vortexing vigorously.
 - Incubate at room temperature for 10 minutes.
 - Add 150 μ L of 5 M potassium acetate, vortex briefly, and centrifuge at $>10,000 \times g$ for 1 minute.
 - Transfer the supernatant to a new microcentrifuge tube.
 - Add an equal volume of isopropanol and mix by inversion.

- Centrifuge at $>10,000 \times g$ for 2 minutes to pellet the DNA.
- Discard the supernatant and wash the DNA pellet with 300 μL of 70% ethanol.
- Centrifuge at $10,000 \times g$ for 1 minute, discard the supernatant, and air dry the pellet.
- Resuspend the DNA pellet in 50 μL of TE buffer. The DNA is now ready for PCR.

2. PCR-based Detection of the F129L Mutation

This protocol outlines the general steps for amplifying the region of the cytochrome b gene containing the F129L mutation, followed by sequencing to identify the mutation.

- Materials:
 - Extracted fungal DNA
 - PCR primers flanking codon 129 of the cytochrome b gene (primer sequences will be specific to the fungal species)
 - PCR master mix (containing Taq polymerase, dNTPs, MgCl_2 , and reaction buffer)
 - Nuclease-free water
 - Thermocycler
 - Agarose gel electrophoresis equipment
 - DNA sequencing service
- Procedure:
 - PCR Amplification:
 - Prepare a PCR reaction mix containing the fungal DNA template, forward and reverse primers, PCR master mix, and nuclease-free water.
 - A typical PCR program includes an initial denaturation step (e.g., 95°C for 5 minutes), followed by 35 cycles of denaturation (95°C for 30 seconds), annealing (e.g., $55\text{--}60^\circ\text{C}$

for 30 seconds, temperature is primer-dependent), and extension (72°C for 1 minute), and a final extension step (72°C for 10 minutes).

- Verification of PCR Product:
 - Run a portion of the PCR product on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.
- DNA Sequencing:
 - Purify the remaining PCR product to remove primers and dNTPs.
 - Send the purified PCR product for Sanger sequencing using one of the PCR primers.
- Sequence Analysis:
 - Analyze the sequencing results to determine the nucleotide sequence at codon 129 of the cytochrome b gene. The wild-type codon for phenylalanine (F) is typically TTT or TTC. The codon for leucine (L) can be TTA, TTG, CTT, CTC, CTA, or CTG. The specific single nucleotide polymorphism leading to the F129L substitution will determine the change.

3. In Vitro Fungicide Sensitivity Assay (Radial Growth Method)

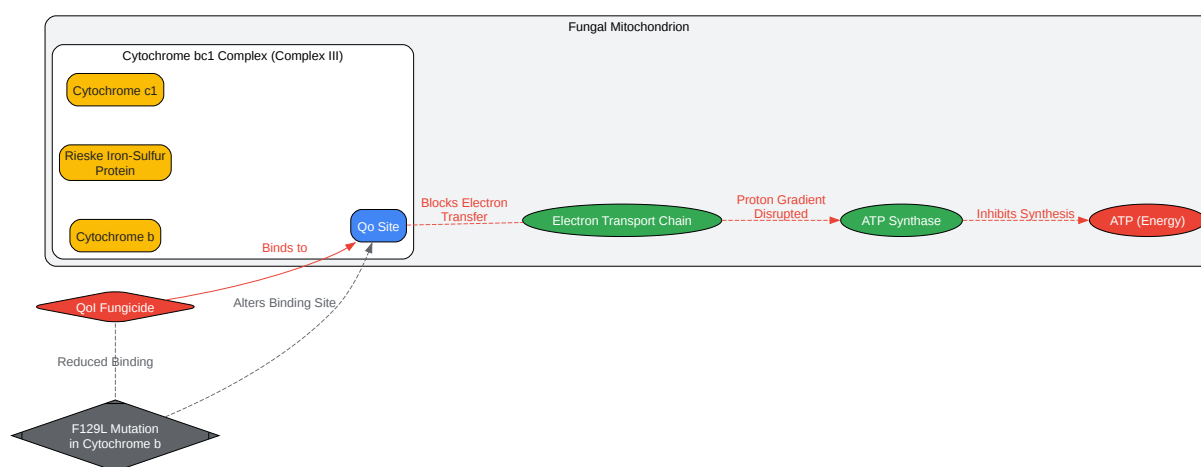
This protocol determines the EC₅₀ value of a fungicide based on the inhibition of mycelial radial growth.

- Materials:
 - Fungal isolate
 - Potato Dextrose Agar (PDA) or other suitable growth medium
 - Technical grade fungicide
 - Sterile distilled water or appropriate solvent for the fungicide
 - Sterile petri dishes

- Sterile cork borer or scalpel
- Incubator
- Procedure:
 - Prepare a stock solution of the fungicide.
 - Prepare a series of agar plates amended with different concentrations of the fungicide. Also, prepare control plates without any fungicide.
 - From the edge of an actively growing fungal colony, take a mycelial plug using a sterile cork borer (e.g., 5 mm diameter).
 - Place the mycelial plug in the center of each fungicide-amended and control plate.
 - Incubate the plates at the optimal growth temperature for the fungus.
 - Measure the colony diameter of the fungal growth daily until the growth on the control plate nearly reaches the edge of the dish.
 - Calculate the percentage of growth inhibition for each fungicide concentration compared to the control.
 - Determine the EC50 value by plotting the percentage of inhibition against the log of the fungicide concentration and performing a probit or logistic regression analysis.

Visualizations

Signaling Pathway of QoI Fungicide Action and Resistance



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Caption: Mechanism of QoI fungicide action and F129L mutation-mediated resistance.

Experimental Workflow for F129L Detection and Sensitivity Testing

Caption: Workflow for F129L mutation detection and fungicide sensitivity profiling.

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References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. ovid.com [ovid.com]
- 8. mdpi.com [mdpi.com]
- 9. iosrjournals.org [iosrjournals.org]
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